Zidesamtinib - 2739829-00-4

Zidesamtinib

Catalog Number: EVT-10988000
CAS Number: 2739829-00-4
Molecular Formula: C22H22FN7O
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zidesamtinib is an orally available selective inhibitor of the receptor tyrosine kinase c-ros oncogene 1 (ROS1), with potential antineoplastic activity. Upon oral administration, zidesamtinib targets, binds to and inhibits wild-type, point mutants and fusion proteins of ROS1. This inhibits proliferation of ROS-1-driven tumor cells, including in tumor cells harboring certain ROS1 resistance mutations, such as the solvent front mutation G2032R and the S1986Y/F, L2026M, and D2033N resistance mutations. Inhibition of ROS1 leads to the disruption of downstream signaling pathways and the inhibition of cell growth of tumors in which ROS1 overexpressed, rearranged or mutated. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NVL-520 is able to penetrate the blood-brain barrier (BBB).
Overview

Zidesamtinib, also known as NVL-520, is a novel compound classified as a selective inhibitor of the receptor tyrosine kinase known as ROS1 (c-ros oncogene 1). This compound is primarily developed for treating non-small cell lung cancer characterized by ROS1 gene fusions. Zidesamtinib has shown promising clinical activity, particularly in patients with advanced ROS1 fusion-positive tumors who have been heavily pre-treated with other therapies.

Source and Classification

Zidesamtinib is derived from a series of synthetic processes aimed at creating effective inhibitors for specific targets in cancer therapy. It belongs to the class of compounds known as tyrosine kinase inhibitors, which are designed to interfere with the action of tyrosine kinases involved in the signaling pathways that regulate cell division and survival. The specific target of zidesamtinib is the ROS1 protein, which plays a significant role in oncogenesis when aberrantly activated.

Synthesis Analysis

Methods and Technical Details

The synthesis of zidesamtinib involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions may include coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and byproducts.

While specific details about the synthetic pathway of zidesamtinib are proprietary, it generally follows established organic synthesis methodologies used for creating complex organic molecules.

Molecular Structure Analysis

Structure and Data

Zidesamtinib's molecular structure features a complex arrangement that allows it to selectively bind to the ROS1 kinase domain. The chemical formula and structural data are essential for understanding its interaction with biological targets:

  • Chemical Formula: C₁₈H₁₉N₃O
  • Molecular Weight: Approximately 293.36 g/mol
  • Structural Features: The compound contains multiple functional groups that facilitate its binding affinity and selectivity towards ROS1.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into how zidesamtinib interacts at the molecular level.

Chemical Reactions Analysis

Reactions and Technical Details

Zidesamtinib undergoes various chemical reactions during its synthesis and within biological systems:

  1. Binding Reactions: Inhibition of ROS1 involves competitive binding where zidesamtinib occupies the active site of the kinase, preventing substrate phosphorylation.
  2. Metabolic Reactions: Once administered, zidesamtinib may undergo metabolic transformations in the liver, primarily through cytochrome P450 enzymes, which can influence its pharmacokinetics and efficacy.

Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug interactions.

Mechanism of Action

Process and Data

Zidesamtinib exerts its therapeutic effects by selectively inhibiting the activity of ROS1. The mechanism involves:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of ROS1, zidesamtinib prevents phosphorylation of downstream signaling proteins involved in cell proliferation and survival.
  • Impact on Tumor Growth: This inhibition leads to reduced tumor growth and potential regression in tumors expressing ROS1 fusions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Zidesamtinib is typically presented as a solid crystalline compound.
  • Solubility: It exhibits variable solubility in different solvents, which can affect its bioavailability.

Chemical Properties

  • Stability: Zidesamtinib shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: Understanding the pKa values is essential for predicting its ionization state at physiological pH, impacting absorption and distribution.

Relevant data regarding these properties can help in formulating effective delivery systems for the drug.

Applications

Scientific Uses

Zidesamtinib is primarily investigated for its application in oncology, specifically targeting:

  • Non-Small Cell Lung Cancer: It is being evaluated in clinical trials for patients with ROS1 fusion-positive non-small cell lung cancer who have not responded adequately to existing therapies.
  • Potential Future Applications: Research is ongoing to explore its efficacy against other malignancies harboring similar genetic alterations or resistance mechanisms.

The promising results from early-phase clinical trials underscore zidesamtinib's potential as an important therapeutic option in precision medicine for cancer treatment .

Introduction to ROS1 Kinase Dysregulation in Oncogenesis

ROS1 Fusion Proteins as Molecular Drivers in Solid Tumors

ROS proto-oncogene 1 (ROS1) is a receptor tyrosine kinase encoded by the ROS1 gene on chromosome 6q22.1. Genomic rearrangements create fusion proteins that juxtapose the C-terminal kinase domain of ROS1 with N-terminal partner proteins (e.g., CD74, SLC34A2), leading to constitutive kinase activation and oncogenic signaling [3] [7]. These fusions drive uncontrolled cell proliferation and survival primarily through aberrant activation of downstream pathways, including mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and signal transducer and activator of transcription 3 (STAT3) [1].

ROS1 fusions occur in approximately 1%–2% of non-small cell lung cancer (NSCLC) cases, representing ~2,500 new diagnoses annually in the United States [1] [6]. Pan-tumor analyses reveal these fusions also manifest in glioblastoma (0.29%), breast cancer (0.04%), and other solid malignancies, collectively accounting for >20% of ROS1-positive tumors outside NSCLC [6]. The clinical significance of ROS1 fusions is underscored by their classification as primary oncogenic drivers, making them ideal targets for precision therapy.

Table 1: Prevalence of ROS1 Fusions in Solid Tumors

Tumor TypeIncidence RateCommon Fusion Partners
Non-small cell lung cancer1%–2%CD74, SLC34A2, SDC4
Glioblastoma0.29%FIG, GOPC
Breast carcinoma0.04%Not specified
Other solid tumors*<0.1%Variable

*Includes cholangiocarcinoma, sarcoma, and gastric adenocarcinoma [1] [6].

Limitations of Current ROS1 Tyrosine Kinase Inhibitors

First-generation ROS1 inhibitors (crizotinib, entrectinib) demonstrate initial efficacy with objective response rates of 60%–70% in treatment-naïve patients [1]. However, two critical limitations constrain their long-term utility:

  • Therapeutic Resistance:
  • Solvent-Front Mutations: The ROS1 G2032R mutation (accounting for >40% of resistance cases) sterically hinders drug binding by introducing a bulky arginine residue [1] [2].
  • Gatekeeper Mutations: L2026M and D2033N mutations reduce inhibitor affinity through altered kinase conformation [1].
  • Compound Mutations: Sequential TKI exposure selects for tumors harboring multiple resistance mutations (e.g., G2032R + L2026M), further limiting therapeutic options [8].
  • Suboptimal Central Nervous System Penetration:Poor blood-brain barrier permeability of early-generation inhibitors permits central nervous system tumor progression, a critical issue given that 35%–40% of ROS1-positive NSCLC patients develop brain metastases [1] [4].

  • Off-Target Toxicity:Dual ROS1/tropomyosin receptor kinase inhibition by entrectinib and repotrectinib causes neurological adverse events (dizziness, ataxia) due to unintended tropomyosin receptor kinase family inhibition in the brain [2] [5] [8].

Table 2: Resistance Profile of Current ROS1 Inhibitors

InhibitorG2032R ActivityCNS PenetrationTropomyosin Receptor Kinase Inhibition
CrizotinibNoneLowMinimal
EntrectinibNoneModerateYes
RepotrectinibPartialHighYes
LorlatinibPartialHighMinimal
TaletrectinibPartialModerateMinimal [1] [2] [5]

Rationale for Targeted Inhibition of Resistance Mutations

The clinical inadequacies of existing therapies necessitate inhibitors designed to overcome key resistance mechanisms while preserving selectivity. Zidesamtinib (NVL-520) addresses these needs through:

  • Structural Optimization for Solvent-Front Mutations: Computational modeling and crystallography revealed that zidesamtinib’s compact macrocyclic structure accommodates the G2032R mutation without steric clash. Its unique binding mode maintains hydrogen bonding with the hinge region (M2029) and hydrophobic interactions with the solvent front [2] [5].
  • Central Nervous System Penetration: Enhanced blood-brain barrier permeability was engineered via reduced P-glycoprotein substrate efflux, enabling therapeutic concentrations in intracranial metastases [2] [8].
  • Tropomyosin Receptor Kinase Sparing Design: Selective ROS1 inhibition minimizes off-target tropomyosin receptor kinase binding, reducing neurological toxicity risks [2] [5].

Preclinical studies demonstrate zidesamtinib’s superior inhibition profile against ROS1 G2032R (half-maximal inhibitory concentration < 0.1 nM) compared to repotrectinib and lorlatinib. In intracranial xenograft models, zidesamtinib achieved tumor regression at clinically relevant doses, outperforming existing inhibitors [2] [5] [8]. This data validates the molecular rationale for zidesamtinib as a potential best-in-class therapeutic for both TKI-naïve and resistant ROS1-driven malignancies.

Properties

CAS Number

2739829-00-4

Product Name

Zidesamtinib

IUPAC Name

(19R)-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,9,10,11,23-hexazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine

Molecular Formula

C22H22FN7O

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C22H22FN7O/c1-4-30-21-13(11-26-30)7-18-20(28-29(3)27-18)16-6-5-15(23)9-17(16)12(2)31-19-8-14(21)10-25-22(19)24/h5-6,8-12H,4,7H2,1-3H3,(H2,24,25)/t12-/m1/s1

InChI Key

DTWUUAFTYSMNQX-GFCCVEGCSA-N

Canonical SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C=N1

Isomeric SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.